molecular formula C9H13NO3S B1528789 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide CAS No. 1341641-01-7

2-Methoxy-3,5-dimethylbenzene-1-sulfonamide

Cat. No. B1528789
M. Wt: 215.27 g/mol
InChI Key: AQMJTBIZZKDTJR-UHFFFAOYSA-N
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Description

2-Methoxy-3,5-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide is 1S/C9H13NO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Methoxy-3,5-dimethylbenzene-1-sulfonamide is a powder at room temperature . The boiling point and other physical properties were not found in the web search results.

Scientific Research Applications

Antitumor Activity

Sulfonamide compounds have been evaluated in cell-based antitumor screens, revealing potent cell cycle inhibitors that have progressed to clinical trials due to their preliminary clinical activities. Specifically, compounds disrupting tubulin polymerization and causing a decrease in the S phase fraction in various cancer cell lines were identified, highlighting the potential of sulfonamide compounds in oncology research (Owa et al., 2002).

Enzyme Inhibitory Activity

New series of sulfonamides have been synthesized to act as therapeutic agents for Alzheimer’s disease by inhibiting acetylcholinesterase, showing comparable activity to known inhibitors. This suggests their utility in designing more potent acetylcholinesterase inhibitors (Abbasi et al., 2018).

Antimicrobial Activity

Sulfonamide moiety-containing compounds were synthesized with expected bactericidal and fungicidal activities, indicating the role of such compounds in developing new antimicrobial agents (El-Mariah & Nassar, 2008).

Material Science

Studies on binary mixtures involving methoxybenzene derivatives have contributed to understanding thermodynamic interactions, aiding in the development of materials with specific physical properties (Aralaguppi et al., 1992).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, showing potential for developing novel inhibitors with applications in treating conditions like glaucoma and edema (Ozmen Ozgun et al., 2019).

Electrochemical Applications

The electrochemical production of polymeric materials from sulfonamide compounds demonstrates the influence of processing conditions on molecular properties, highlighting applications in conductive polymers and electronic devices (Guo et al., 2000).

Diagnostic Imaging

Cyclic sulfonamides have been explored for labeling with radioactive isotopes for imaging purposes, suggesting their utility in developing new tracers for diagnostic imaging in diseases like cancer (Ghandi et al., 2014).

Safety And Hazards

The safety information available indicates that 2-Methoxy-3,5-dimethylbenzene-1-sulfonamide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-methoxy-3,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMJTBIZZKDTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3,5-dimethylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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